molecular formula C13H11N3 B14418602 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile CAS No. 84596-18-9

2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile

Cat. No.: B14418602
CAS No.: 84596-18-9
M. Wt: 209.25 g/mol
InChI Key: JCZPGLIEVZTRQJ-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a methyl group, a phenyl group, and a carbonitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Another approach involves the cyclization of appropriate precursors, such as 2-amino-3-cyanopyridine derivatives, in the presence of suitable catalysts and reagents. This method often requires the use of strong bases and high temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play a crucial role in its binding to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Amino-6-methyl-5-phenylpyridine-3-carbonitrile can be compared with other similar compounds, such as:

  • 2-Amino-6-methyl-4-phenylpyridine-3-carbonitrile
  • 2-Amino-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile
  • 2-Amino-4-hydroxy-6-methylpyrimidine

These compounds share structural similarities but differ in the substitution pattern on the pyridine ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.

Properties

CAS No.

84596-18-9

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-amino-6-methyl-5-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3/c1-9-12(10-5-3-2-4-6-10)7-11(8-14)13(15)16-9/h2-7H,1H3,(H2,15,16)

InChI Key

JCZPGLIEVZTRQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)N)C#N)C2=CC=CC=C2

Origin of Product

United States

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